Tert-butyl hexyl(2-hydroxyethyl)carbamate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl hexyl(2-hydroxyethyl)carbamate typically involves the reaction of monoethanolamine with di-tert-butyl dicarbonate. The reaction is carried out in the presence of a base such as sodium bicarbonate and a solvent like dichloromethane. The reaction mixture is stirred at room temperature, and the product is isolated by standard workup procedures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification techniques to ensure high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl hexyl(2-hydroxyethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamates.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The hydroxyl group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various carbamate derivatives, amines, and substituted carbamates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Tert-butyl hexyl(2-hydroxyethyl)carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl hexyl(2-hydroxyethyl)carbamate involves its role as a protected amine. The tert-butyl group protects the amine functionality during chemical reactions, preventing unwanted side reactions. This allows for selective reactions at other functional groups in the molecule. The compound can be deprotected under acidic conditions to release the free amine, which can then participate in further chemical transformations .
Comparison with Similar Compounds
Similar Compounds
- N-(tert-Butoxycarbonyl)ethanolamine
- tert-Butyl N-(2-hydroxyethyl)carbamate
- Boc-2-aminoethanol
- Boc-glycinol
Uniqueness
Tert-butyl hexyl(2-hydroxyethyl)carbamate is unique due to its specific structure, which provides both a protected amine and a hydroxyl group. This dual functionality makes it a versatile reagent in organic synthesis, allowing for selective reactions and the formation of complex molecules. Its solubility in various solvents and stability under different reaction conditions further enhance its utility in scientific research and industrial applications .
Properties
Molecular Formula |
C13H27NO3 |
---|---|
Molecular Weight |
245.36 g/mol |
IUPAC Name |
tert-butyl N-hexyl-N-(2-hydroxyethyl)carbamate |
InChI |
InChI=1S/C13H27NO3/c1-5-6-7-8-9-14(10-11-15)12(16)17-13(2,3)4/h15H,5-11H2,1-4H3 |
InChI Key |
AVMHKBPHSVJXNV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN(CCO)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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